molecular formula C13H13NO2S B1391938 Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-48-9

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No. B1391938
CAS RN: 1187163-48-9
M. Wt: 247.31 g/mol
InChI Key: OHRXZMHFJWQGER-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate, also known as EMPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been used in the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine derivatives, which have shown promising anti-fibrosis activity . These derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate” could be a valuable compound in the development of new anti-fibrotic drugs.

Antimicrobial Activity

Thiophene derivatives, which can be synthesized using this compound, have shown significant antimicrobial activity . For example, some derivatives were found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antifungal Activity

In addition to their antimicrobial properties, thiophene derivatives have also demonstrated antifungal activity . Some compounds were found to display excellent antifungal activity against both Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have been found to exhibit antioxidant activity . This suggests that “Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate” could be used in the synthesis of antioxidants.

Anticorrosion Activity

Thiophene derivatives have shown anticorrosion efficiency . This suggests that “Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate” could be used in the development of anticorrosion materials.

Anticancer Activity

Thiophene derivatives have demonstrated cytotoxic activity against human lung cancer cell line (A-549) . This suggests that “Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate” could be used in the development of new anticancer drugs.

properties

IUPAC Name

ethyl 5-(5-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXZMHFJWQGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215636
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

CAS RN

1187163-48-9
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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